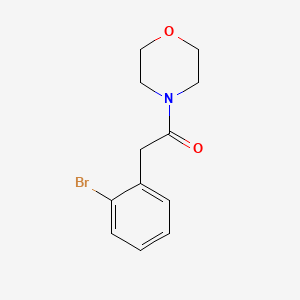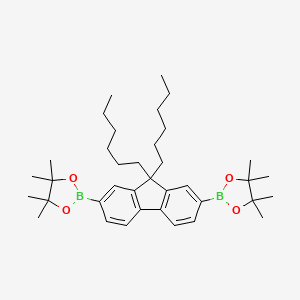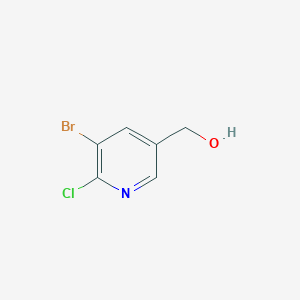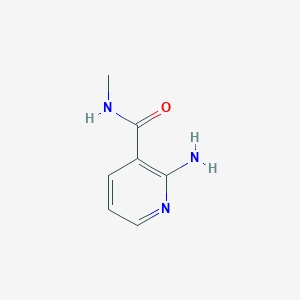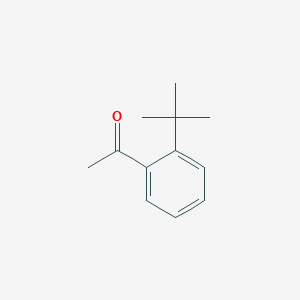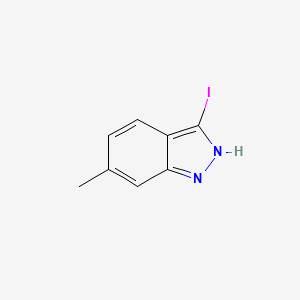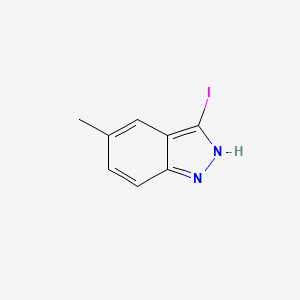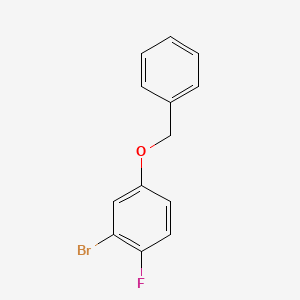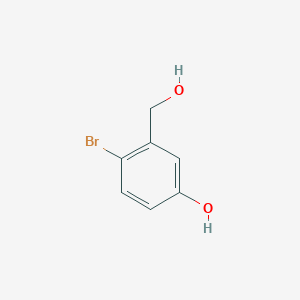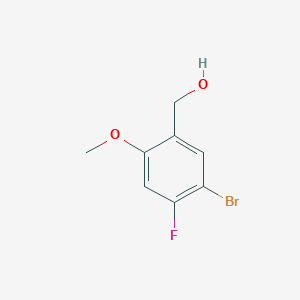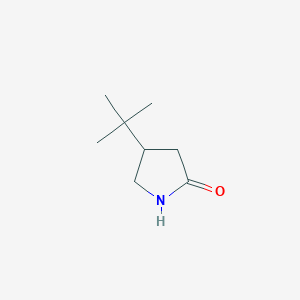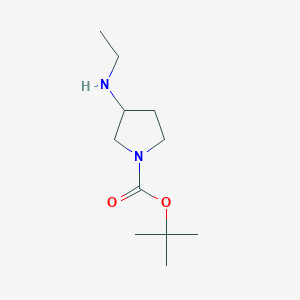
5-(4-Bromophenyl)-3-methylisoxazole
Übersicht
Beschreibung
5-(4-Bromophenyl)-3-methylisoxazole, also known as 5-BMPI, is a synthetic organic compound belonging to the class of isoxazoles. It is a colorless solid that is mainly used in organic synthesis and as a research chemical. It is one of the most widely studied isoxazoles and has been used in various scientific studies, such as in the synthesis of new compounds, in the study of its biochemical and physiological effects, and in the development of new laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
5-(4-Bromophenyl)-3-methylisoxazole and its derivatives have been explored for various biomedical applications. For instance, a study by Ryzhkova et al. (2020) investigated the electrochemically induced transformation of 3-(4-bromophenyl)isoxazol-5(4H)-one, showing its potential in the regulation of inflammatory diseases as indicated by docking studies (Ryzhkova et al., 2020).
Synthesis and Rearrangements
The synthesis and rearrangements of isoxazole derivatives, including those with a 4-bromophenyl group, have been a subject of study. For example, Khalafy et al. (2002) described the synthesis of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, showcasing the chemical transformations these compounds can undergo (Khalafy et al., 2002).
Biodegradation Studies
The biodegradation of related compounds, like sulfamethoxazole, which can degrade into 3-amino-5-methylisoxazole, provides insight into the environmental impact and breakdown of such chemicals. Mulla et al. (2018) studied the degradation of sulfamethoxazole by different bacterial strains, revealing significant degradation and transformation into products including 3-amino-5-methylisoxazole (Mulla et al., 2018).
Antimicrobial and Antifungal Activity
Several studies have focused on the antimicrobial and antifungal activities of isoxazole derivatives. For instance, Buchta et al. (2004) evaluated the activity of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against various yeast and Aspergillus species, finding broad-spectrum activity, particularly for the 4-bromophenyl derivative (Buchta et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCVUKKYCZTWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
